Cas no 2682097-66-9 (tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate)

Tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate is a chiral carbamate derivative featuring a 1,4-dioxane ring, which imparts structural rigidity and potential stereochemical control in synthetic applications. The tert-butyloxycarbonyl (Boc) protecting group enhances stability under basic and nucleophilic conditions, making it suitable for peptide synthesis and other organic transformations requiring temporary amine protection. Its (R)-configuration ensures enantioselective utility in asymmetric synthesis. The 1,4-dioxane moiety may improve solubility in polar solvents, facilitating handling in complex reaction systems. This compound is particularly valuable in medicinal chemistry and intermediate synthesis, where precise stereochemistry and protective group strategies are critical.
tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate structure
2682097-66-9 structure
Product Name:tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate
CAS No:2682097-66-9
MF:C10H19NO4
MW:217.26216340065
CID:5085536
PubChem ID:154704166
Update Time:2025-05-22

tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate
    • E74115
    • (R)-TERT-BUTYL (1,4-DIOXAN-2-YL)METHYLCARBAMATE
    • 2682097-66-9
    • BS-45770
    • tert-butyl N-[(2R)-1,4-dioxan-2-ylmethyl]carbamate
    • tert-butyl N-[[(2R)-1,4-dioxan-2-yl]methyl]carbamate
    • Inchi: 1S/C10H19NO4/c1-10(2,3)15-9(12)11-6-8-7-13-4-5-14-8/h8H,4-7H2,1-3H3,(H,11,12)/t8-/m1/s1
    • InChI Key: MUORMZKANBKRCG-MRVPVSSYSA-N
    • SMILES: O1CCOC[C@H]1CNC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 217.13140809g/mol
  • Monoisotopic Mass: 217.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 56.8

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Additional information on tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate

tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate: A Comprehensive Overview

In the realm of organic chemistry, the compound tert-butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate with CAS No. 2682097-66-9 has emerged as a significant molecule of interest. This compound, often abbreviated as TBC-Dioxane, is a derivative of carbamates and has garnered attention due to its unique structural properties and potential applications in various fields. The molecule's structure comprises a tert-butyl group attached to a carbamate moiety, which is further linked to a dioxane ring. This combination endows the compound with distinctive chemical and physical characteristics.

Recent studies have highlighted the importance of understanding the synthesis and properties of tert-butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate. Researchers have explored various synthetic pathways to optimize its production, focusing on improving yield and purity. One notable approach involves the use of phase-transfer catalysts to facilitate the reaction between tert-butyl chloride and the corresponding amine derivative. This method not only enhances reaction efficiency but also minimizes byproduct formation, making it environmentally friendly.

The structural integrity of tert-butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate plays a pivotal role in its reactivity and stability. The dioxane ring introduces rigidity into the molecule, which can influence its solubility and interaction with other compounds. This property is particularly advantageous in pharmaceutical applications where controlled drug release is desired. Moreover, the tert-butyl group contributes to the compound's lipophilicity, enhancing its ability to cross biological membranes.

Recent advancements in computational chemistry have enabled detailed molecular modeling of tert-butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate. These models have provided insights into the molecule's electronic distribution and potential binding interactions with biological targets. For instance, simulations suggest that the compound may exhibit moderate binding affinity towards certain enzymes, making it a candidate for further pharmacological studies.

In terms of applications, tert-butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate has shown promise in polymer chemistry. Its ability to act as a versatile building block allows for the synthesis of complex polymeric materials with tailored properties. For example, researchers have successfully incorporated this compound into polyurethane formulations, resulting in materials with enhanced mechanical strength and thermal stability.

The environmental impact of tert-butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate is another area of active research. Studies are underway to assess its biodegradability and potential toxicity to aquatic organisms. Preliminary findings indicate that under specific conditions, the compound can undergo microbial degradation, reducing its environmental footprint.

In conclusion, tert-butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate, CAS No. 2682097-66-9, represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it a valuable tool in organic synthesis and materials science. As research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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